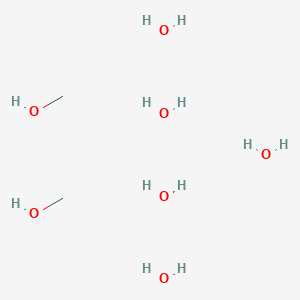
Methanol;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol pentahydrate is a chemical compound that consists of methanol molecules combined with five water molecules. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a faintly sweet odor. Methanol is widely used in various industrial applications, including as a solvent, antifreeze, fuel, and feedstock for the production of chemicals such as formaldehyde and acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol pentahydrate can be synthesized by combining methanol with water under controlled conditions. The preparation involves dissolving methanol in water and allowing the solution to crystallize, forming methanol pentahydrate crystals. The crystallization process can be influenced by factors such as temperature, concentration, and the presence of impurities.
Industrial Production Methods
Methanol is primarily produced through the catalytic hydrogenation of carbon monoxide (CO) and carbon dioxide (CO₂) in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina
Chemical Reactions Analysis
Types of Reactions
Methanol pentahydrate undergoes various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde (CH₂O) and further to formic acid (HCOOH) and carbon dioxide (CO₂).
Reduction: Methanol can be reduced to methane (CH₄) under specific conditions.
Substitution: Methanol can undergo substitution reactions to form methyl esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) are often used in esterification reactions.
Major Products
- Formaldehyde (CH₂O)
- Formic acid (HCOOH)
- Methyl esters and ethers
Scientific Research Applications
Methanol pentahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
- Biology: Employed in the preservation and fixation of biological specimens.
- Medicine: Utilized in the production of pharmaceuticals and as a denaturant for ethanol.
- Industry: Used in the manufacture of formaldehyde, acetic acid, and other chemicals. It is also a component in antifreeze and windshield washer fluids.
Mechanism of Action
Methanol exerts its effects primarily through its metabolism in the liver, where it is oxidized to formaldehyde by the enzyme alcohol dehydrogenase. Formaldehyde is then further oxidized to formic acid by the enzyme aldehyde dehydrogenase. Formic acid is responsible for the toxic effects of methanol, including metabolic acidosis and damage to the optic nerve, leading to blindness.
Comparison with Similar Compounds
Methanol pentahydrate can be compared with other similar compounds such as:
- Ethanol (C₂H₅OH): Ethanol is less toxic than methanol and is commonly used as a beverage alcohol.
- Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent but is more toxic than ethanol.
- Ethylene glycol (C₂H₆O₂): Used as an antifreeze, it is highly toxic and can cause kidney failure.
Methanol pentahydrate is unique due to its combination of methanol and water molecules, which can influence its physical properties and reactivity compared to anhydrous methanol.
Properties
CAS No. |
921771-25-7 |
|---|---|
Molecular Formula |
C2H18O7 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methanol;pentahydrate |
InChI |
InChI=1S/2CH4O.5H2O/c2*1-2;;;;;/h2*2H,1H3;5*1H2 |
InChI Key |
XEJWKZNXULPYDC-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















